molecular formula C8H4BrClN2 B105909 5-Bromo-4-chloroquinazoline CAS No. 2148-38-1

5-Bromo-4-chloroquinazoline

Cat. No.: B105909
CAS No.: 2148-38-1
M. Wt: 243.49 g/mol
InChI Key: XCVRQUJTALTMRU-UHFFFAOYSA-N
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Description

5-Bromo-4-chloroquinazoline is a heterocyclic compound with the chemical formula C8H4BrClN2. It is characterized by the presence of bromine and chlorine atoms attached to a quinazoline core. This compound is known for its applications in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled environments to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted quinazolines.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties.

Properties

IUPAC Name

5-bromo-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVRQUJTALTMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588580
Record name 5-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-38-1
Record name 5-Bromo-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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